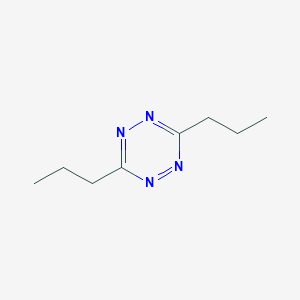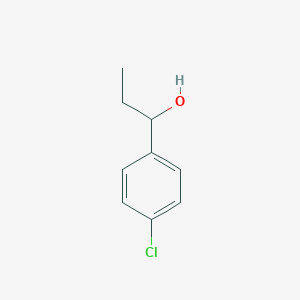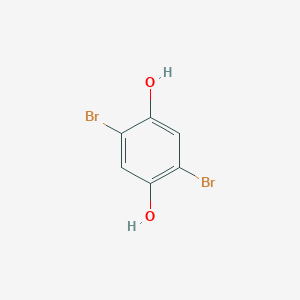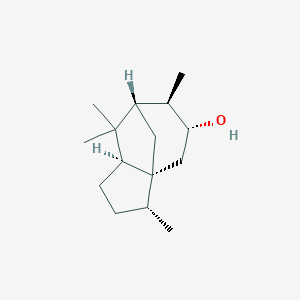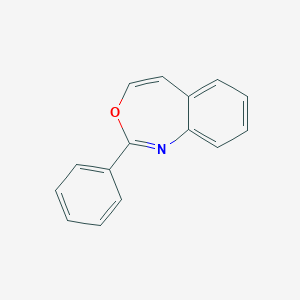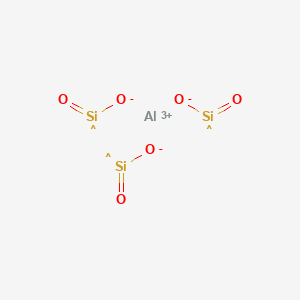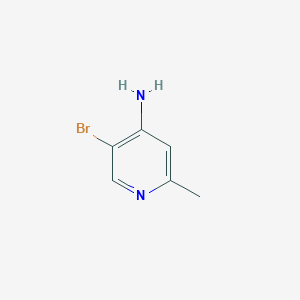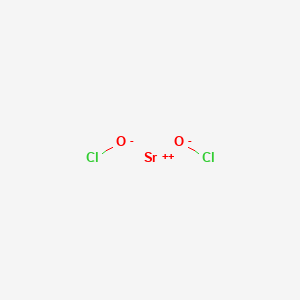
Strontium hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium hypochlorite, also known as Strontium Oxychloride, is a chemical compound that is commonly used in the field of chemistry and material science. It is a white, odorless, and crystalline solid that is soluble in water. The compound has several applications in various fields, including water treatment, disinfectants, and as an oxidizing agent.
Wirkmechanismus
The mechanism of action of Strontium hypochlorite hypochlorite is based on its strong oxidizing properties. It can oxidize a wide range of organic compounds, including alcohols, aldehydes, and ketones, to their corresponding carboxylic acids. It can also oxidize sulfur-containing compounds to sulfonic acids and nitrogen-containing compounds to nitrates.
Biochemische Und Physiologische Effekte
Strontium hypochlorite hypochlorite has no known biochemical or physiological effects on living organisms. However, it is a strong oxidizing agent and can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Strontium hypochlorite hypochlorite in lab experiments include its strong oxidizing properties, which make it an excellent reagent for organic synthesis reactions. It is also relatively inexpensive and readily available. The limitations of using Strontium hypochlorite hypochlorite in lab experiments include its potential to cause skin irritation and respiratory problems if inhaled. It is also a strong oxidizing agent, which can lead to the over-oxidation of organic compounds.
Zukünftige Richtungen
There are several future directions for the research and development of Strontium hypochlorite hypochlorite. One potential area of research is the synthesis of Strontium hypochlorite-based materials using Strontium hypochlorite hypochlorite as a precursor. Another area of research is the development of new synthetic routes for the production of Strontium hypochlorite hypochlorite that are more efficient and environmentally friendly. Additionally, the potential use of Strontium hypochlorite hypochlorite in the field of water treatment and disinfectants could be explored further.
Synthesemethoden
The most common method of synthesizing Strontium hypochlorite hypochlorite is by reacting Strontium hypochlorite chloride with sodium hypochlorite. The reaction takes place in an aqueous solution, and the resulting product is a white precipitate of Strontium hypochlorite hypochlorite.
Wissenschaftliche Forschungsanwendungen
Strontium hypochlorite hypochlorite has several scientific research applications. It is commonly used as an oxidizing agent in organic synthesis reactions. It can also be used as a disinfectant and water treatment agent due to its strong oxidizing properties. In the field of material science, Strontium hypochlorite hypochlorite is used as a precursor for the synthesis of Strontium hypochlorite-based materials.
Eigenschaften
CAS-Nummer |
14674-76-1 |
|---|---|
Produktname |
Strontium hypochlorite |
Molekularformel |
Sr(ClO)2 Cl2O2S |
Molekulargewicht |
190.5 g/mol |
IUPAC-Name |
strontium;dihypochlorite |
InChI |
InChI=1S/2ClO.Sr/c2*1-2;/q2*-1;+2 |
InChI-Schlüssel |
DFKCZMNZBDPBGG-UHFFFAOYSA-N |
SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
Kanonische SMILES |
[O-]Cl.[O-]Cl.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



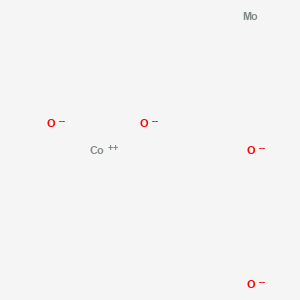
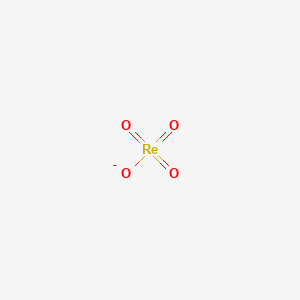
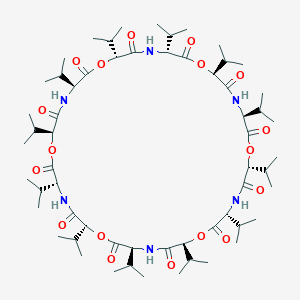
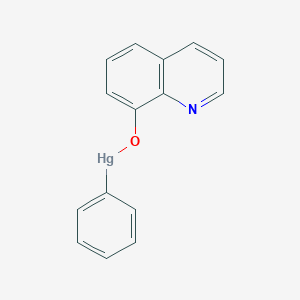
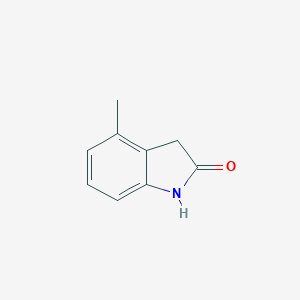
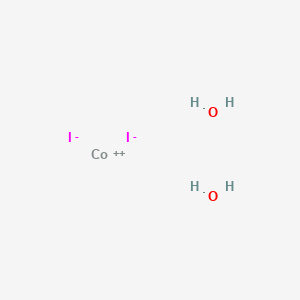
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
